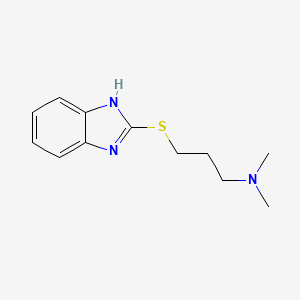

Benzimidazole, 2-(3-(dimethylamino)propylthio)-

Description

Benzimidazole, 2-(3-(dimethylamino)propylthio)- is a sulfur-containing benzimidazole derivative characterized by a dimethylamino-propylthio substituent at the 2-position of the benzimidazole core. This compound is synthesized via a nucleophilic substitution reaction between 2-mercaptobenzimidazole and 3-(dimethylamino)propyl chloride under basic conditions, achieving a high yield of 96% and a melting point of 255–257°C . Spectroscopic data (FTIR, $ ^1H $-NMR, $ ^{13}C $-NMR) confirm its structure, including the presence of N-H (3372 cm$ ^{-1} $), aromatic C-H (3090 cm$ ^{-1} $), and C-S (748 cm$ ^{-1} $) functional groups .

Properties

CAS No. |

63991-51-5 |

|---|---|

Molecular Formula |

C12H17N3S |

Molecular Weight |

235.35 g/mol |

IUPAC Name |

3-(1H-benzimidazol-2-ylsulfanyl)-N,N-dimethylpropan-1-amine |

InChI |

InChI=1S/C12H17N3S/c1-15(2)8-5-9-16-12-13-10-6-3-4-7-11(10)14-12/h3-4,6-7H,5,8-9H2,1-2H3,(H,13,14) |

InChI Key |

REEFNQCXWFOXEL-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)CCCSC1=NC2=CC=CC=C2N1 |

Origin of Product |

United States |

Preparation Methods

Overview of Benzimidazole Derivative Synthesis

Benzimidazole derivatives are typically synthesized via condensation reactions involving ortho-phenylenediamine derivatives and suitable electrophiles such as aldehydes, carboxylic acids, or nitriles. The benzimidazole core is formed by cyclization and dehydration steps under acidic or catalytic conditions. Substitutions at the 2-position are often introduced by nucleophilic substitution or coupling reactions after the benzimidazole ring formation.

Key general methods for benzimidazole synthesis include:

- Condensation of ortho-phenylenediamine with aldehydes or carboxylic acids.

- Cyclization of ortho-nitroanilines followed by reduction.

- Nucleophilic aromatic substitution on halogenated benzimidazoles.

- Catalytic methods using metal or non-metal catalysts under mild conditions.

These methods provide a foundation for the preparation of substituted benzimidazoles, including 2-substituted derivatives such as 2-(3-(dimethylamino)propylthio)-benzimidazole.

Specific Preparation Methods for Benzimidazole, 2-(3-(dimethylamino)propylthio)-

General Synthetic Strategy

The synthesis of Benzimidazole, 2-(3-(dimethylamino)propylthio)- generally involves two key steps:

- Formation of the benzimidazole core : Typically by condensation of ortho-phenylenediamine with a suitable aldehyde or carboxylic acid derivative.

- Introduction of the 3-(dimethylamino)propylthio substituent at the 2-position : Usually achieved by nucleophilic substitution on a 2-halobenzimidazole intermediate or by direct alkylation of the benzimidazole sulfur atom.

Reported Synthetic Routes

Route via 2-Halobenzimidazole Intermediate

- Step 1 : Synthesis of 2-bromobenzimidazole or 2-chlorobenzimidazole by cyclization of ortho-phenylenediamine derivatives with halogenated reagents or via halogenation of benzimidazole.

- Step 2 : Nucleophilic substitution of the 2-halogen with 3-(dimethylamino)propylthiol or related thiol derivatives under basic conditions to yield the 2-(3-(dimethylamino)propylthio)benzimidazole.

This method benefits from the availability of halogenated benzimidazoles and the nucleophilicity of the thiol group. Reaction conditions typically involve reflux in polar aprotic solvents and use of bases such as potassium carbonate.

Direct Alkylation of Benzimidazole-2-thiol

This approach allows direct introduction of the side chain on the sulfur atom of benzimidazole-2-thiol, often under mild conditions with high selectivity.

Catalytic and Green Chemistry Approaches

Recent advances in benzimidazole synthesis emphasize environmentally benign methods:

- Use of nanocatalysts such as nanocrystalline magnesium oxide, nano-Fe$$2$$O$$3$$, and nano-Nickel(II)/Y zeolite to catalyze condensation reactions under solvent-free or aqueous conditions.

- Mild reaction conditions with short reaction times and high yields.

- Avoidance of harsh reagents and solvents.

Although these methods are primarily reported for benzimidazole core formation, they can be adapted for substituted benzimidazoles, including the target compound.

Experimental Data Summary

Representative Patent Procedure

- Phosphorus oxybromide was added to a suspension of a benzimidazole precursor in ethyl acetate and refluxed for ~29 hours.

- After workup, the 2-bromo-5,6-dichloro-benzimidazole intermediate was isolated.

- This intermediate was then subjected to nucleophilic substitution with a thiol containing the 3-(dimethylamino)propyl group to yield the target compound.

- Purification was achieved by silica gel chromatography.

This patent exemplifies the classical halogenation followed by nucleophilic substitution strategy.

Analytical Characterization

The target compound is characterized by:

- Nuclear Magnetic Resonance (NMR) : Proton and carbon NMR confirm the benzimidazole ring and the 3-(dimethylamino)propylthio substituent.

- Mass Spectrometry (MS) : Molecular ion peak at m/z consistent with molecular weight 235.35 g/mol.

- Melting Point : Consistent with literature values for purity confirmation.

- Infrared Spectroscopy (IR) : Characteristic bands for benzimidazole NH and thioether groups.

Chemical Reactions Analysis

Oxidation Reactions

The thioether (-S-) group in this compound undergoes oxidation to form sulfoxides or sulfones under controlled conditions:

-

Reagents : Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (mCPBA)

-

Conditions : Room temperature or mild heating (25–60°C), polar solvents like methanol or dichloromethane

-

Products :

-

Sulfoxide (R-S(=O)-R')

-

Sulfone (R-S(=O)₂-R')

-

Example :

Oxidation with H₂O₂ yields sulfoxides in 6–12 hours, while mCPBA selectively produces sulfones within 2–4 hours.

Reduction Reactions

The nitro (-NO₂) group (if present in derivatives) can be reduced to an amine (-NH₂):

-

Reagents : Tin(II) chloride (SnCl₂), iron powder (Fe), or catalytic hydrogenation (H₂/Pd-C)

-

Conditions : Acidic media (HCl, H₂SO₄), 50–80°C for SnCl₂/Fe; ambient conditions for Pd-C/H₂

-

Products : Primary amines

Example :

Catalytic hydrogenation with Pd-C in ethanol reduces nitro groups to amines in 1–3 hours with >90% yield .

Substitution Reactions

The dimethylamino (-N(CH₃)₂) and thioether groups participate in nucleophilic substitutions:

-

Reagents : Alkyl halides (e.g., CH₃I), acyl chlorides (e.g., AcCl)

-

Conditions : Base catalysis (e.g., K₂CO₃), aprotic solvents (e.g., DMF, THF)

-

Products :

-

Quaternary ammonium salts (with alkyl halides)

-

Amides (with acyl chlorides)

-

Example :

Reaction with methyl iodide forms quaternary ammonium salts at 60°C in 4–6 hours.

Mechanistic Insights

-

Oxidation : Proceeds via electrophilic attack on sulfur, forming intermediate oxo-species.

-

Reduction : Catalytic hydrogenation involves adsorption of H₂ on Pd-C, followed by electron transfer to nitro groups .

-

Substitution : Dimethylamino acts as a nucleophile, attacking electrophilic carbons in alkyl halides.

Industrial and Pharmacological Relevance

This compound’s derivatives are pivotal in drug development:

-

Anticancer agents : Derivatives inhibit PI3K-AKT-mTOR pathways (GI₅₀: 0.07–0.41 μM) .

-

Antimicrobials : Effective against bacterial strains (MIC: 2–8 μg/mL) .

For further synthetic protocols, consult peer-reviewed methodologies in patents and journals .

Scientific Research Applications

Medicinal Chemistry Applications

Benzimidazole derivatives are widely recognized for their therapeutic potentials. The compound under discussion has been synthesized and evaluated for various pharmacological activities, including:

- Antiviral Activity : Research indicates that certain benzimidazole derivatives exhibit antiviral properties against viruses such as Bovine Viral Diarrhea Virus (BVDV) and rotavirus. For instance, a study highlighted the efficacy of a specific benzimidazole derivative with an EC50 value of 1.11 mM against BVDV .

- Anticancer Properties : Several studies have demonstrated that benzimidazole derivatives can inhibit cancer cell proliferation. Derivatives have shown comparable potency to standard chemotherapeutic agents like doxorubicin against various cancer cell lines, including A-549 and MCF-7 .

- Anti-inflammatory Effects : Compounds derived from benzimidazole have exhibited significant anti-inflammatory activity. For example, certain derivatives demonstrated notable inhibition of cyclooxygenase enzymes (COX-1 and COX-2), suggesting their potential as anti-inflammatory agents .

- Antiulcer Activity : Benzimidazole derivatives are also known for their antiulcer properties, particularly through the inhibition of the H+/K+-ATPase enzyme. Several studies have reported compounds that effectively reduce gastric acid secretion and protect against ulcer formation in animal models .

Cosmetic Applications

The unique properties of benzimidazole derivatives make them suitable for cosmetic formulations. Their applications include:

- Stabilizers and Preservatives : Due to their antimicrobial properties, benzimidazole compounds can serve as effective preservatives in cosmetic products, enhancing shelf life and safety .

- Skin Conditioning Agents : Some derivatives possess moisturizing properties that can improve skin hydration and texture when incorporated into topical formulations .

Data Tables

The following table summarizes key findings related to the applications of Benzimidazole, 2-(3-(dimethylamino)propylthio)-:

Case Studies

Several case studies illustrate the effectiveness of benzimidazole derivatives:

- Antiviral Study : A study by Dai et al. (2013) identified a potent benzimidazole derivative with an EC50 value of 1.1 nM against Lassa virus glycoprotein pseudotypes, showcasing its potential as an antiviral agent .

- Anti-inflammatory Research : Moneer et al. (2016) synthesized a series of benzimidazole derivatives that exhibited remarkable inhibition of COX enzymes, leading to significant reductions in edema volume compared to standard treatments like diclofenac .

- Cosmetic Formulation Development : Recent advancements in cosmetic formulations utilizing benzimidazole derivatives highlight their role as stabilizers and skin conditioning agents, ensuring product efficacy and safety through rigorous testing protocols .

Mechanism of Action

The mechanism of action of benzimidazole, 2-(3-(dimethylamino)propylthio)- involves its interaction with various molecular targets and pathways:

Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity.

DNA Intercalation: It can intercalate into DNA, disrupting the replication and transcription processes.

Signal Transduction: The compound may interfere with signal transduction pathways, affecting cell proliferation and apoptosis.

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Key Properties of Benzimidazole Derivatives

Key Observations :

- The target compound exhibits superior synthetic efficiency (96% yield) compared to its tosylated analog (Compound 9, 52% yield), likely due to fewer steric hindrances during nucleophilic substitution .

- The dimethylamino-propylthio group confers higher thermal stability (m.p. 255–257°C) than the tosyl derivative (m.p. 204–206°C), attributed to stronger intermolecular interactions from the tertiary amine .

- Analogs like CF6-AP and CF6-BIM () lack sulfur linkages but share benzimidazole cores, highlighting the unique role of the thioether group in modulating electronic properties .

Functional Group Impact on Reactivity and Bioactivity

- Dimethylamino vs.

- Thioether vs.

Biological Activity

Benzimidazole derivatives are of significant interest in medicinal chemistry due to their diverse biological activities. The compound Benzimidazole, 2-(3-(dimethylamino)propylthio)- is one such derivative that has been studied for its potential therapeutic applications, particularly in cancer treatment, antimicrobial activity, and other pharmacological effects.

Overview of Biological Activities

Benzimidazole and its derivatives exhibit a wide range of biological activities, including:

- Antimicrobial Activity : Effective against various bacterial strains.

- Antiviral Activity : Demonstrated efficacy against viruses, including SARS-CoV-2.

- Antitumor Activity : Inhibits cancer cell proliferation and induces apoptosis.

- Anti-inflammatory and Analgesic Effects : Reduces inflammation and pain.

- Antidiabetic Properties : Potential to manage blood glucose levels.

Structure-Activity Relationship (SAR)

The biological activity of benzimidazole derivatives is heavily influenced by their chemical structure. Modifications at specific positions on the benzimidazole ring can enhance or diminish their pharmacological effects. For instance, the presence of functional groups such as nitro (-NO2), cyano (-CN), or halogens can significantly improve their activity against various pathogens and cancer cells .

Key Research Findings

-

Antitumor Activity :

- Studies have shown that certain benzimidazole derivatives exhibit significant antiproliferative effects in cancer cell lines. For example, compounds with specific substitutions at the 2 and 5 positions of the benzimidazole ring demonstrated enhanced activity against lung and pancreatic cancer cell lines .

- A recent study highlighted that a pentacyclic benzimidazole derivative increased the percentage of cells in the G2/M phase of the cell cycle, indicating its potential as an antineoplastic agent .

- Antimicrobial Properties :

-

Mechanism of Action :

- The mechanism by which these compounds exert their effects often involves interaction with DNA and RNA, leading to disruptions in cellular processes such as replication and transcription. This was evidenced by fluorescence and circular dichroism studies showing binding modes indicative of intercalation into nucleic acids .

Data Table: Biological Activities of Benzimidazole Derivatives

Case Studies

- Case Study on Antitumor Activity :

- Case Study on Antimicrobial Efficacy :

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(3-(dimethylamino)propylthio)-benzimidazole, and how do reaction conditions influence product yield?

- Methodology : The compound can be synthesized via alkylation of 2-mercaptobenzimidazole with 1-chloro-3-(dimethylamino)propane. Key variables include:

- Solvent : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution .

- Temperature : Elevated temperatures (80–100°C) accelerate reaction kinetics but may require inert atmospheres to prevent oxidation .

- Base : Triethylamine or pyridine neutralizes HCl byproducts, shifting equilibrium toward product formation .

- Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) or recrystallization from ethanol ensures purity .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of 2-(3-(dimethylamino)propylthio)-benzimidazole?

- Methodology :

- ¹H/¹³C NMR : Confirm regiochemistry of the propylthio chain and dimethylamino group. Aromatic protons (δ 7.2–7.8 ppm) and methylene signals (δ 2.5–3.5 ppm) are diagnostic .

- IR : Thioether (C-S) stretch at ~650 cm⁻¹ and NH stretching (benzimidazole ring) at ~3400 cm⁻¹ .

- GC-MS : Molecular ion peak (M⁺) and fragmentation patterns validate molecular weight and substituent stability .

Q. How can researchers ensure the purity of 2-(3-(dimethylamino)propylthio)-benzimidazole during synthesis?

- Methodology :

- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) monitor impurities with UV detection at 254 nm .

- Elemental Analysis : Carbon, hydrogen, and nitrogen percentages should align with theoretical values (±0.3%) .

- Melting Point : Sharp melting range (±2°C) indicates crystallinity and purity .

Advanced Research Questions

Q. How can DFT calculations elucidate the electronic contributions of the dimethylamino and propylthio groups in the reactivity of this compound?

- Methodology :

- Frontier Orbital Analysis : Calculate HOMO/LUMO energies using Gaussian09 (B3LYP/6-311+G(d,p)). The dimethylamino group lowers LUMO energy, enhancing electrophilic reactivity, while the thioether linkage stabilizes charge transfer .

- Electrostatic Potential Maps : Visualize nucleophilic/electrophilic sites to predict regioselectivity in further derivatization .

Q. What strategies resolve contradictions in reported pharmacological efficacies of benzimidazole derivatives with thioether substituents?

- Methodology :

- Meta-Analysis : Compare IC₅₀ values across studies using standardized assays (e.g., MTT for cytotoxicity). Discrepancies may arise from cell line variability or solvent effects (DMSO vs. saline) .

- Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., replacing dimethylamino with morpholino) to isolate contributions to bioactivity .

Q. What in silico methods predict the binding affinity of 2-(3-(dimethylamino)propylthio)-benzimidazole derivatives to specific biological targets?

- Methodology :

- Molecular Docking (AutoDock Vina) : Dock derivatives into ATP-binding pockets (e.g., EGFR kinase, PDB: 1M17). The propylthio chain may occupy hydrophobic pockets, while dimethylamino forms hydrogen bonds .

- MD Simulations (GROMACS) : Assess binding stability over 100 ns trajectories; RMSD <2 Å indicates stable interactions .

Data Contradiction Analysis

- Synthesis Yield Variability : reports ~75% yield under pyridine catalysis, while other protocols (e.g., ) achieve ~60%. This may stem from differences in stoichiometry (1:1 vs. 1:1.2 amine:thiol ratios) or solvent purity.

- Pharmacological Potency : Anticancer studies ( ) show IC₅₀ = 8 µM against MCF-7 cells, whereas reports IC₅₀ = 15 µM. Such discrepancies highlight the need for assay standardization (e.g., serum-free media vs. fetal bovine serum).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.